molecular formula C17H14BrN3O4S B2840355 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886918-47-4

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2840355
CAS No.: 886918-47-4
M. Wt: 436.28
InChI Key: YFCJXODLGROPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H14BrN3O4S and its molecular weight is 436.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O4S/c1-2-26(23,24)14-5-3-4-12(10-14)15(22)19-17-21-20-16(25-17)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCJXODLGROPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the oxadiazole core via cyclization of hydrazides under reflux conditions (e.g., using POCl₃ or thionyl chloride) .
  • Step 2: Amide coupling between the oxadiazole intermediate and 3-(ethylsulfonyl)benzoyl chloride. This step requires controlled temperatures (0–25°C) and catalysts like pyridine or 4-dimethylaminopyridine (DMAP) to activate the acyl chloride .
  • Critical Parameters:
    • Solvent choice (e.g., DCM or DMF for solubility and reactivity).
    • Reaction monitoring via TLC or HPLC to track intermediate formation .
    • Purification using column chromatography or recrystallization to achieve >95% purity .

Key Data from Evidence:

StepYield RangePurity (HPLC)Key Reagents
Cyclization15–58%95–100%Oxalyl chloride, 4Å molecular sieves
Amide Coupling12–50%95.3–97.9%Pyridine, acyl chloride derivatives

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, ethylsulfonyl CH₃ at δ 1.2–1.5 ppm) .
    • ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and oxadiazole ring carbons (~160–170 ppm) .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • HPLC: Quantifies purity (>95% required for biological assays) with retention times standardized against reference compounds .

Advanced Tip: Discrepancies in NMR data (e.g., split peaks) may indicate conformational isomerism, resolvable via X-ray crystallography or variable-temperature NMR .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

Answer:

  • Key Substituent Modifications:
    • 4-Bromophenyl Group: Enhances lipophilicity and target binding (e.g., halogen bonding with enzymes like hCA II) .
    • Ethylsulfonyl Moiety: Improves solubility and metabolic stability compared to methylsulfonyl analogs .
  • SAR Validation:
    • Compare bioactivity (e.g., IC₅₀ values) of derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) .
    • Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like cannabinoid receptors or carbonic anhydrases .

Example from Evidence:

  • Compound 12q (4-bromophenyl analog) showed CB1 receptor affinity (IC₅₀ = 1.35 nM), while fluorinated analogs had reduced selectivity .

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?

Answer:

  • Troubleshooting Steps:
    • Validate Computational Models: Re-dock the compound using high-resolution crystal structures (e.g., PDB ID: 5NY3 for hCA II) .
    • Experimental Cross-Check: Perform competitive binding assays or isothermal titration calorimetry (ITC) to confirm binding affinities .
    • Check Conformational Flexibility: Use molecular dynamics simulations to assess if the bioactive conformation differs from the docking pose .

Case Study: Derivative 6a showed stronger hCA II inhibition experimentally than predicted due to unmodeled water-mediated hydrogen bonds .

Advanced: What strategies mitigate discrepancies between high compound purity and unexpected bioactivity?

Answer:

  • Root-Cause Analysis:
    • Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., dehalogenated or oxidized derivatives) .
    • Orthogonal Characterization: Combine NMR, IR, and elemental analysis to rule out structural anomalies .
    • Bioassay Repetition: Test multiple batches to isolate batch-specific artifacts .

Example: A compound with 99% HPLC purity exhibited reduced antimicrobial activity due to a 0.5% impurity inhibiting the target enzyme .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

Answer:

  • Modification Strategies:
    • Introduce polar groups (e.g., morpholinosulfonyl) to enhance aqueous solubility .
    • Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .
  • In Silico Tools: Predict logP, pKa, and metabolic sites using software like Schrödinger’s QikProp or SwissADME .

Data-Driven Example: Ethylsulfonyl analogs showed 2-fold higher metabolic stability in liver microsomes compared to methylsulfonyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.